molecular formula C₁₆H₁₆N₂O₃ B1152739 2-Hydroxy-4',5-diacetamido-biphenyl

2-Hydroxy-4',5-diacetamido-biphenyl

Cat. No.: B1152739
M. Wt: 284.31
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4',5-diacetamido-biphenyl (CAS: 2819093-06-4) is a biphenyl derivative characterized by a hydroxyl group at the 2-position and acetamido groups at the 4' and 5-positions on its aromatic rings. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol and an exact mass of 284.116 . The SMILES notation (CC(=O)Nc1ccc(cc1)c2ccc(NC(=O)C)cc2O) and IUPAC name (N-[4-(4-acetamido-2-hydroxyphenyl)phenyl]acetamide) highlight its bifunctional substitution pattern . The compound is supplied in a "neat" form (pure, solvent-free) and is stable at room temperature .

Properties

Molecular Formula

C₁₆H₁₆N₂O₃

Molecular Weight

284.31

Synonyms

N,N’-(2-Hydroxy-[1,1’-biphenyl]-4,4’-diyl)diacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3',5-Di-2-propen-1-yl-[1,1'-biphenyl]-2,4'-diol (CAS: 35354-74-6)

This compound shares a biphenyl core but differs in substituents: it features propenyl groups at the 3' and 5-positions and dihydroxyl groups at the 2 and 4'-positions. Its molecular formula (C₁₈H₁₈O₂ ) and lower molecular weight (266.33 g/mol ) compared to 2-Hydroxy-4',5-diacetamido-biphenyl reflect the absence of nitrogen-containing acetamido groups . The propenyl groups enhance hydrophobicity, while the diol moieties increase hydrogen-bonding capacity. This compound (NSC 293100) has been investigated in pharmaceutical research, though its exact applications remain unspecified .

2’-Hydroxy-3-chloroacetophenone (CAS: 3226-34-4)

The electron-withdrawing chlorine atom may enhance reactivity in substitution reactions compared to the acetamido groups in the target compound .

Structural and Functional Group Analysis

Parameter This compound 3',5-Di-2-propen-1-yl-[1,1'-biphenyl]-2,4'-diol 2’-Hydroxy-3-chloroacetophenone
Molecular Formula C₁₆H₁₆N₂O₃ C₁₈H₁₈O₂ C₈H₇ClO₂
Molecular Weight 284.31 g/mol 266.33 g/mol ~170.6 g/mol (estimated)
Key Substituents 2-OH, 4'-NHCOCH₃, 5-NHCOCH₃ 2-OH, 4'-OH, 3'-CH₂CH=CH₂, 5-CH₂CH=CH₂ 2’-OH, 3-Cl, ketone
Functional Groups Hydroxyl, acetamido Diol, propenyl Hydroxyl, chloro, ketone
Polarity High (due to acetamido and hydroxyl) Moderate (diols offset by propenyl) Moderate (ketone and chloro)

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